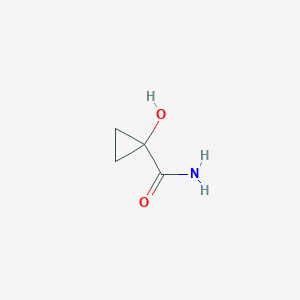

1-Hydroxycyclopropane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHMIEZEXWDBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synonyms and Applications of 1-Hydroxycyclopropane-1-carboxamide

[1]

Part 1: Executive Summary & Chemical Identity[1]

1-Hydroxycyclopropane-1-carboxamide is a geminal disubstituted cyclopropane derivative characterized by high conformational rigidity and hydrophilicity.[1] Unlike its more common analogue, 1-aminocyclopropanecarboxylic acid (ACC), this hydroxy-amide variant serves as a critical "stealth" motif in modern drug design.[1] It is increasingly utilized in Antibody-Drug Conjugates (ADCs) to modulate linker polarity and in small-molecule inhibitors targeting Autotaxin and Neuropeptide Y5 receptors.[1]

Chemical Identification Table

| Attribute | Detail |

| Primary Name | 1-Hydroxycyclopropane-1-carboxamide |

| CAS Registry Number | 137682-88-3 (Amide form) |

| Precursor CAS | 17994-25-1 (1-Hydroxycyclopropanecarboxylic acid) |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 117.10 g/mol |

| SMILES | OC1(CC1)C(N)=O |

| InChI Key | NWNSIURBDQNMCZ-UHFFFAOYSA-N |

Synonyms & Nomenclature Variations

Researchers searching for this compound often encounter ambiguity due to the prominence of its acid precursor. The following hierarchy clarifies the naming conventions found in patent literature and chemical databases.

-

IUPAC / Systematic Names:

-

Database & Catalog Codes:

-

BLD Pharm: BD00984751

-

ChemSynthesis: 137682-88-3[1]

-

-

Related (Non-Synonymous) Compounds:

Part 2: Synthesis & Experimental Protocols

The synthesis of 1-Hydroxycyclopropane-1-carboxamide typically proceeds via the hydroxy-acid intermediate , which is itself derived from cyclization or diazotization strategies.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the two primary synthetic routes: the Diazotization Route (from ACC) and the Malonate Cyclization Route .

Caption: Synthetic logic flow from commercially available precursors to the target amide.

Protocol A: Synthesis of the Precursor (Hydroxy-Acid)

Context: This step converts the amino group of ACC to a hydroxyl group via a diazonium intermediate, retaining the cyclopropane ring integrity.

-

Reagents: 1-Aminocyclopropanecarboxylic acid (1.0 eq), Sodium Nitrite (NaNO₂, 1.5 eq), Sulfuric Acid (H₂SO₄, 1M).

-

Procedure:

-

Dissolve 1-aminocyclopropanecarboxylic acid in 1M H₂SO₄ at 0°C.

-

Add aqueous NaNO₂ dropwise over 30 minutes, maintaining temperature <5°C to prevent ring opening.

-

Allow the mixture to warm to room temperature and stir for 12 hours (evolution of N₂ gas observed).

-

Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Yield: ~60-70% of 1-Hydroxycyclopropanecarboxylic acid (White solid).[1][9]

-

Protocol B: Conversion to 1-Hydroxycyclopropane-1-carboxamide

Context: Direct amidation of the alpha-hydroxy acid requires careful activation to avoid self-esterification (lactonization).[1]

-

Reagents: 1-Hydroxycyclopropanecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq) or HATU (1.1 eq), Ammonium Chloride (NH₄Cl, 2.0 eq), DIPEA (3.0 eq), DMF/DCM.

-

Procedure (Coupling Route):

-

Dissolve the hydroxy-acid in dry DMF.[1]

-

Add DIPEA and HATU; stir for 15 minutes at 0°C to form the activated ester.

-

Add solid NH₄Cl (or bubble NH₃ gas) and allow to warm to room temperature.

-

Stir for 4–6 hours. Monitor by TLC (Polar mobile phase required).

-

Workup: Dilute with brine, extract with EtOAc. The product is highly polar; back-extraction of the aqueous layer may be necessary.[1]

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 9:1).

-

Validation: ¹H NMR (DMSO-d₆) should show cyclopropyl protons (δ 0.8–1.2 ppm) and two broad singlets for the amide NH₂.

-

Part 3: Applications in Drug Development[1]

The 1-hydroxycyclopropane-1-carboxamide moiety is not merely a passive scaffold; it imparts specific physicochemical properties:

-

Conformational Lock: The cyclopropane ring restricts the rotation of the amide, fixing the vector of hydrogen bond donors/acceptors.

-

Polarity Modulation: The geminal hydroxyl group lowers logP, increasing solubility—a critical factor in ADC linker design.

Key Therapeutic Areas

1. Antibody-Drug Conjugates (ADCs)

Recent patent literature (e.g., EP3858386A1, US20220106311) highlights this molecule as a component of hydrophilic linkers .

-

Mechanism: It serves as a spacer between the antibody and the cytotoxic payload (e.g., Exatecan or Camptothecin analogues).

-

Benefit: The hydroxyl group improves the aqueous solubility of the payload-linker complex, preventing premature aggregation of the ADC in the bloodstream.

2. Small Molecule Inhibitors

-

Autotaxin Inhibitors: Used as a headgroup to bind the active site zinc or hydrophobic pocket of the Autotaxin enzyme, implicated in fibrosis and cancer.

-

Neuropeptide Y5 Antagonists: Incorporated into carbazole scaffolds to modulate binding affinity and blood-brain barrier (BBB) penetration.[1]

-

SARM1 Inhibitors: Used in the development of modulators for axonal degeneration.

Application Hierarchy Diagram

Caption: Mapping the molecule's utility across high-value pharmaceutical pipelines.

References

-

ChemicalBook. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid (CAS 17994-25-1) Product Description.[1][12] Retrieved from

-

BLD Pharm. (n.d.). 1-Hydroxycyclopropane-1-carboxamide (CAS 137682-88-3).[1] Retrieved from

-

Google Patents. (2021).[3] Ligand-drug conjugate of exatecan analogue (EP3858386A1).[1] Retrieved from

-

Google Patents. (2022).[10] Autotaxin inhibitor compounds (US20220106311A1).[10] Retrieved from

-

Google Patents. (2002).[10] Carbazole neuropeptide Y5 antagonists (US6399631B1).[6] Retrieved from

-

Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic acid.[1] Org. Synth. 1981, 60,[1] 66. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. US8669286B2 - SARMs and method of use thereof - Google Patents [patents.google.com]

- 3. US20040219208A1 - Sustained-release medicines - Google Patents [patents.google.com]

- 4. WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof - Google Patents [patents.google.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. US6399631B1 - Carbazole neuropeptide Y5 antagonists - Google Patents [patents.google.com]

- 7. EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 8. US7737279B2 - 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 9. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 10. US20220106311A1 - Autotaxin inhibitor compounds - Google Patents [patents.google.com]

- 11. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 12. 1-羟基-1-环丙烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-Hydroxycyclopropane-1-carboxamide

Abstract

This application note details a robust, scalable protocol for the conversion of ethyl 1-hydroxycyclopropanecarboxylate to 1-hydroxycyclopropane-1-carboxamide. While simple esters often undergo facile ammonolysis, the steric bulk of the

Strategic Introduction

The 1-hydroxycyclopropane-1-carboxylic acid scaffold is a critical structural motif in medicinal chemistry, often serving as a bioisostere for

Key Challenges:

-

Steric Hindrance: The tertiary alcohol at the

-position hinders nucleophilic attack at the carbonyl carbon. -

Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is generally stable to basic ammonolysis but can be susceptible to ring-opening under harsh acidic conditions.

-

Competitive Hydrolysis: Trace water in the reaction matrix can lead to the formation of the carboxylic acid, a difficult-to-separate impurity.

Reaction Scheme & Retrosynthesis

The transformation relies on a nucleophilic acyl substitution (ammonolysis). The reaction is driven by the high concentration of ammonia and the greater stability of the amide bond compared to the ester.

Figure 1: Reaction pathway for the ammonolysis of ethyl 1-hydroxycyclopropanecarboxylate.

Experimental Protocols

Method A: Direct Ammonolysis (Standard Protocol)

Recommended for gram-scale synthesis where high purity is required without chromatography.

Reagents:

-

Ethyl 1-hydroxycyclopropanecarboxylate (1.0 equiv.)

-

Ammonia in Methanol (7 N solution) (10.0 - 20.0 equiv.)

-

Solvent: Methanol (anhydrous)

Procedure:

-

Preparation: In a pressure-rated glass vessel or sealed tube, dissolve ethyl 1-hydroxycyclopropanecarboxylate (e.g., 10.0 g, 76.8 mmol) in anhydrous Methanol (30 mL).

-

Ammonia Addition: Cool the solution to 0 °C to minimize ammonia off-gassing. Slowly add 7 N Ammonia in Methanol (110 mL, ~10 equiv.).

-

Reaction: Seal the vessel tightly. Allow the reaction to warm to room temperature (20–25 °C) and stir magnetically for 24–48 hours.

-

Note: Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1] The ester spot (

) should disappear, and a lower running amide spot (

-

-

Workup:

-

Concentrate the reaction mixture in vacuo at 30–35 °C to remove excess ammonia and methanol. Do not overheat, as this can degrade the product or sublime it.

-

The residue will likely be a white to off-white solid.

-

-

Purification:

Method B: Catalytic Acceleration (For Sterically Hindered Batches)

Use this method if Method A shows <50% conversion after 24 hours.

Mechanistic Insight: The addition of a catalytic amount of Sodium Methoxide (NaOMe) generates the amide anion and increases the nucleophilicity of the medium, significantly accelerating the reaction [1].

Procedure Modifications:

-

Add Sodium Methoxide (0.1 equiv., 25 wt% in MeOH) to the reaction mixture at 0 °C along with the ammonia solution.

-

Heat the sealed vessel to 40–50 °C. Caution: Ammonia pressure will increase significantly. Use a blast shield.[4]

-

Quench: Upon completion, neutralize the methoxide by adding a stoichiometric amount of Ammonium Chloride (solid) or slightly acidic resin (e.g., Dowex H+) before concentration.

Process Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Characterization & Quality Control

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation or trace solvent. |

| 1H NMR (DMSO-d6) | Distinctive cyclopropyl multiplets at high field. | |

| 13C NMR (DMSO-d6) | Quaternary carbon shift is diagnostic. | |

| MS (ESI+) | [M+H]+ = 102.1 | [M+Na]+ often observed (124.1). |

| Melting Point | 148 – 152 °C | Sharp range indicates high purity. |

Troubleshooting & Optimization

Issue: Hydrolysis (Formation of Carboxylic Acid)

-

Symptom: Appearance of a very polar spot on TLC or broad peak in LCMS; acidic pH of crude residue.

-

Cause: Moisture in the methanol or ammonia source.

-

Solution: Use strictly anhydrous methanol. Add molecular sieves (3Å) to the reaction vessel. Ensure the ammonia source is fresh.[4]

Issue: Incomplete Reaction

-

Symptom: Significant ester remaining after 48h.

-

Cause: Steric bulk of the hydroxyl group preventing nucleophilic attack.

-

Solution: Switch to Method B (NaOMe catalyst). Alternatively, use a higher concentration of ammonia by re-saturating the solution with ammonia gas at 0 °C.

Issue: Product Sublimation

-

Symptom: Low mass recovery despite clean conversion.

-

Cause: The amide is relatively small and can sublime under high vacuum and heat.

-

Solution: Keep rotary evaporator bath temperature below 35 °C. Do not leave on high vacuum pump overnight; dry only until constant weight is achieved.

Safety Considerations

-

Ammonia: High concentrations of ammonia are toxic and corrosive to the respiratory tract. All operations must be performed in a functioning fume hood.

-

Pressure: Sealed tubes generate pressure as they warm. Use appropriate shielding and rated glassware.

-

Exotherm: The dissolution of ammonia and the addition of methoxide can be exothermic. Cool vessels during addition.

References

-

Catalytic Ammonolysis: Process for the preparation of cyclopropanecarboxamide. US Patent 5,068,428. (1991). Describes the use of alkali metal alcoholates to catalyze the ammonolysis of sterically hindered cyclopropane esters.[5]

-

General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Provides mechanistic grounding for nucleophilic acyl substitution.

-

Cyclopropane Handling: Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. GB Patent 2,312,896. (1997).[6] Discusses the stability and reduction of cyclopropane esters, providing context for ring stability.

-

Biocatalytic Comparison: Biocatalytic Ammonolysis of (5S)-4,5-Dihydro-1H-pyrrole-1,5-dicarboxylic Acid. ResearchGate. (2025). Highlights the challenges of chemical ammonolysis and the utility of enzymatic alternatives for complex substrates.

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 6. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]

Application Note: Reagents and Protocols for the Synthesis of 1-Hydroxycyclopropanecarboxamide Derivatives

Executive Summary & Strategic Overview

The 1-hydroxycyclopropanecarboxamide motif represents a unique challenge in medicinal chemistry. It combines the conformational rigidity of the cyclopropane ring—often used to restrict ligand orientation and improve metabolic stability—with the hydrogen-bonding capability of a primary amide and a tertiary alcohol.

Synthesizing this scaffold requires navigating two primary chemical hurdles:

-

Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or nucleophilic conditions.

-

Steric Congestion & Chemoselectivity: The C1 position is quaternary. Coupling an amine to the carboxylic acid at this position is sterically hindered. Furthermore, the adjacent tertiary hydroxyl group (1-OH) is prone to self-acylation (oligomerization) or elimination if activation is uncontrolled.

This guide details two validated synthetic pathways: the Direct Amidation Route (using T3P® for chemoselectivity) and the De Novo Cyanohydrin Route (using TMSCN for ring functionalization).

Pathway A: Direct Amidation via T3P® Technology

Best for: Late-stage functionalization, high-value amines, and preventing O-acylation side reactions.

The Reagent: Propanephosphonic Acid Anhydride (T3P®)

While classical reagents like EDC/HOBt or HATU are common, they often struggle with sterically hindered

-

Mechanism of Action: T3P acts as a cyclic anhydride electrophile. It reacts with the carboxylic acid to form a mixed anhydride.[2] The unique geometry of the T3P ring and the steric bulk of the propyl group minimize attack by the adjacent hydroxyl group (O-acylation), thereby favoring nucleophilic attack by the amine (N-acylation).

-

Key Advantage: Water-soluble byproducts (eliminating complex chromatography) and low epimerization risk (crucial if the amine partner is chiral).

Experimental Protocol

Target: Synthesis of N-benzyl-1-hydroxycyclopropanecarboxamide.

Materials:

-

1-Hydroxycyclopropanecarboxylic acid (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a dry reaction vessel with 1-Hydroxycyclopropanecarboxylic acid (1.0 equiv) and anhydrous EtOAc (10 mL/g of acid).

-

Base Addition: Cool the mixture to 0 °C. Add DIPEA (2.5 equiv) dropwise. Note: The solution may become homogeneous.

-

Amine Addition: Add Benzylamine (1.1 equiv). Stir for 5 minutes.

-

Activation (The Critical Step): Add T3P® solution (1.5 equiv) dropwise over 10 minutes at 0 °C.

-

Why: Slow addition prevents localized exotherms that could trigger ring opening or elimination.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Checkpoint: Look for the disappearance of the acid (

shift). If the reaction stalls, heat to 40 °C (T3P is thermally stable).

-

-

Workup (Self-Validating):

-

Add water (10 mL/g). Separate layers.

-

Wash organic layer with 1N HCl (to remove unreacted amine).

-

Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid and T3P byproducts).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Often not required due to the T3P byproduct solubility. If necessary, recrystallize from Hexane/EtOAc.

Mechanistic Visualization

The following diagram illustrates the chemoselectivity of T3P, highlighting why it avoids the common "O-acyl isourea" side reactions seen with carbodiimides.

Figure 1: T3P® activation pathway minimizing steric hindrance and O-acylation.

Pathway B: De Novo Synthesis via Cyanohydrin

Best for: Building the scaffold from scratch (if the acid is unavailable) or installing the amide functionality early in a sequence.

The Reagents: TMSCN & Cyclopropanone Precursors

Direct cyclopropanone is unstable. The standard approach utilizes Cyclopropanone Ethyl Hemiacetal (generated from ethyl 3-chloropropionate) as a surrogate.[3]

-

TMSCN (Trimethylsilyl Cyanide): A safer, easier-to-handle source of cyanide than HCN or NaCN.

-

ZnI₂ (Zinc Iodide): Lewis acid catalyst essential for activating the hemiacetal.

Experimental Protocol

Target: Synthesis of 1-hydroxycyclopropanecarbonitrile (Amide precursor).

Step 1: Generation of Cyclopropanone Ethyl Hemiacetal

-

Reagents: Ethyl 3-chloropropionate, Sodium dispersion (or Na in Xylene).

-

Action: Acyloin-type cyclization (Rühlmann method) generates 1-ethoxy-1-(trimethylsilyloxy)cyclopropane or the hemiacetal directly.

-

Note: This step is hazardous; commercial "Cyclopropanone ethyl hemiacetal" is recommended if available.

-

Step 2: Strecker-Type Cyanation (The Core Protocol)

-

Setup: Dissolve Cyclopropanone ethyl hemiacetal (1.0 equiv) in anhydrous DCM or THF.

-

Catalyst: Add ZnI₂ (0.05 equiv) under Argon.

-

Addition: Add TMSCN (1.2 equiv) dropwise at 0 °C.

-

Reaction: Stir at room temperature for 12 hours. The TMS group protects the hydroxyl in situ.

-

Hydrolysis (Nitrile to Amide):

-

Concentrate the intermediate silyl-cyanohydrin.

-

Treat with concentrated HCl (for acid) or H₂SO₄ (partial hydrolysis to amide).

-

Specific for Amide: Dissolve nitrile in DMSO, add K₂CO₃ and H₂O₂ (30%). This Radziszewski reaction converts the hindered nitrile to the primary amide under mild, basic conditions, preserving the cyclopropane ring.

-

Reagent Selection Guide & Data Summary

The following table summarizes the performance characteristics of coupling reagents specifically for the 1-hydroxy-cyclopropane motif.

| Reagent | Primary Utility | Steric Tolerance | Risk of O-Acylation | Workup Complexity |

| T3P® | Recommended | High | Very Low | Low (Aq. Wash) |

| HATU | Strong Alternative | High | Moderate | High (Remove Urea) |

| EDC/HOBt | Standard | Low | High | Medium |

| SOCl₂/Oxalyl Cl | Acid Chloride | N/A | Critical Failure | High (Polymerization) |

Note: Acid chlorides of 1-hydroxycyclopropanecarboxylic acid are unstable due to intermolecular esterification. Avoid SOCl₂.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must include checkpoints.

-

NMR Validation:

-

Diagnostic Signal: Cyclopropane ring protons appear as high-field multiplets between 0.80 – 1.40 ppm .

-

Success Indicator: The shift of the

-carbon signal in

-

-

TLC Monitoring:

-

Use a stain! UV activity is low unless the amine is aromatic. Use Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) to visualize the cyclopropane moiety.

-

-

Handling "Stalled" Reactions:

-

If T3P coupling stalls, do not add more base (this promotes racemization/side reactions). Instead, increase concentration (reduce solvent volume) as T3P kinetics are concentration-dependent.

-

References

-

Dunetz, J. R., et al. (2016).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Detailed review of T3P superiority).

-

Wagh, Y. S., et al. (2014). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[1][2][5][6] Review Journal of Chemistry.

-

Wasserman, H. H., et al. (1969). "Cyclopropanone chemistry. III. Addition of nucleophiles to cyclopropanone hemiacetals." Journal of the American Chemical Society. (Foundational text on Cyclopropanone ethyl hemiacetal reactivity).

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P)

-

Patent CN110862311A. "Synthesis method of 1-hydroxycyclopropanecarboxylic acid.

Sources

Application Note: Ammonolysis of 1-Hydroxycyclopropane-1-carboxylate

Strategic Overview

The conversion of 1-hydroxycyclopropane-1-carboxylate (typically the ethyl or methyl ester) to its corresponding primary amide, 1-hydroxycyclopropanecarboxamide , is a critical transformation in the synthesis of cyclopropane-based amino acids and kinase inhibitors (e.g., intermediates for tyrosine kinase modulation).

While ester ammonolysis is a fundamental organic transformation, this specific substrate presents unique challenges:

-

Steric Hindrance: The quaternary carbon at the 1-position (tetrasubstituted) significantly retards nucleophilic attack compared to linear esters.

-

Ring Strain: The cyclopropane ring (~27 kcal/mol strain energy) requires conditions that avoid acid-catalyzed ring opening or thermal elimination.

-

Alpha-Hydroxy Functionality: The adjacent hydroxyl group can facilitate hydrogen bonding but also introduces polarity that complicates extraction-based workups.

This protocol details a Methanolic Ammonia route, optimized for high conversion without compromising ring integrity.

Chemical Basis & Mechanism[1][2][3][4]

The reaction proceeds via a Nucleophilic Acyl Substitution . Unlike standard aminolysis, the kinetics here are governed by the steric bulk of the cyclopropane ring and the electronic influence of the

Mechanistic Pathway[1][3][5][6][7]

-

Nucleophilic Attack: Ammonia (:NH

) attacks the carbonyl carbon.[1][2][3][4] -

Tetrahedral Intermediate: Formation of a zwitterionic intermediate. The

-hydroxyl group likely stabilizes this intermediate via intramolecular H-bonding, slightly offsetting the steric penalty. -

Elimination: Collapse of the intermediate expels the alkoxide (methoxide/ethoxide).

-

Proton Transfer: Irreversible deprotonation of the ammonium species drives the equilibrium toward the amide.

Graphviz Diagram: Reaction Mechanism

Figure 1: Mechanistic pathway of sterically hindered ester ammonolysis. Note the rate-limiting formation of the tetrahedral intermediate due to the quaternary center.

Detailed Protocol: Methanolic Ammonolysis

Objective: Synthesis of 1-hydroxycyclopropanecarboxamide (>95% purity). Scale: 10.0 g Input (Scalable to kg).

Materials & Reagents

| Reagent | Specification | Role |

| Ethyl 1-hydroxycyclopropanecarboxylate | >98% Purity | Substrate |

| Ammonia in Methanol | 7N (saturated) | Reagent/Solvent |

| Methanol (Anhydrous) | HPLC Grade | Co-solvent |

| Dichloromethane (DCM) | ACS Grade | Workup (Optional) |

| Diethyl Ether / Hexane | ACS Grade | Recrystallization |

Experimental Procedure

Step 1: Preparation (0 h)

-

Equip a pressure-rated glass vessel (e.g., heavy-walled Q-tube or autoclave) with a magnetic stir bar.

-

Note: Standard round-bottom flasks are not recommended due to ammonia volatility and the long reaction times requiring containment.

-

-

Charge the vessel with 10.0 g (76.8 mmol) of Ethyl 1-hydroxycyclopropanecarboxylate.

-

Dissolve in 20 mL of anhydrous Methanol.

Step 2: Ammonolysis Reaction (0 - 48 h)

-

Cool the vessel to 0°C (Ice/Water bath).

-

Slowly add 80 mL of 7N NH

in Methanol (approx. 10 equivalents).-

Critical Control Point: Adding cold ammonia to a cold substrate minimizes immediate outgassing and ensures accurate stoichiometry.

-

-

Seal the vessel tightly.

-

Allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir vigorously for 24 to 48 hours .

-

Optimization Note: If monitoring shows <50% conversion at 24h, heat the sealed vessel to 50°C . Do not exceed 60°C to prevent thermal degradation of the strained ring.

-

Step 3: Reaction Monitoring

-

TLC System: 10% Methanol in DCM.

-

Stain: KMnO

(The amide and hydroxyl groups stain distinctively).

-

-

Target: Disappearance of the ester spot (R

~0.7) and appearance of the amide spot (R

Step 4: Workup & Isolation

-

Cool the vessel to 0°C before opening to reduce ammonia pressure.

-

Concentrate the mixture in vacuo (Rotary Evaporator) at 35°C to remove solvent and excess ammonia.

-

Result: An off-white solid or viscous oil will remain.

-

-

Azeotrope: Add 20 mL of DCM and re-evaporate to remove trace methanol (crucial for crystallization).

Step 5: Purification

-

Trituration: Suspend the crude solid in Cold Diethyl Ether (30 mL).

-

Sonicate for 5 minutes to break up aggregates.

-

Filtration: Filter the white precipitate.

-

Wash: Wash the filter cake with cold Hexane (2 x 20 mL).

-

Dry: Vacuum dry at 40°C for 4 hours.

Graphviz Diagram: Workflow

Figure 2: Operational workflow for ammonolysis.

Analytical Validation (QC)

Upon isolation, the product must be validated against the following criteria:

| Parameter | Expected Value | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 148°C - 152°C | Capillary MP |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| MS (ESI+) | [M+H] | LC-MS |

Note on NMR: The cyclopropane protons often appear as complex multiplets due to the magnetic anisotropy of the carbonyl and hydroxyl groups. The amide protons are typically broad and may appear as two distinct humps due to restricted rotation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance prevents attack. | Increase Temperature to 50°C; Extend time to 72h; Refresh NH |

| Product is Oily | Residual solvent or impurities. | Azeotrope with DCM 3x; Recrystallize from minimal hot Ethyl Acetate. |

| Ring Opening Byproducts | Temperature too high (>80°C) or acidic contamination. | Maintain Temp <60°C; Ensure glassware is base-washed. |

References

-

General Mechanism of Ester Ammonolysis: Dalal Institute. (n.d.). Ammonolysis of Esters. Retrieved from [Link]

-

Kinetics of Hindered Esters: Bunnett, J. F., & Davis, G. T. (1960). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society, 82(3), 665–670. [Link]

-

Synthesis of 1-Hydroxycyclopropane Derivatives: Wong, J., et al. (2020).[5][6] Synthesis method of 1-hydroxycyclopropane carboxylic acid. Patent CN110862311A. Retrieved from

-

Amide Synthesis Protocols: Chemistry Steps. (2021). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

Application Notes & Protocols: 1-Hydroxycyclopropane-1-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

The cyclopropane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1][2] This guide provides an in-depth exploration of 1-Hydroxycyclopropane-1-carboxamide, a bifunctional building block that serves as a versatile starting point for the synthesis of complex pharmaceutical intermediates. We will detail its synthesis, key transformations, and provide validated protocols to empower researchers in drug discovery and development. The inherent strain of the three-membered ring, combined with the synthetic handles of the hydroxyl and carboxamide groups, offers a rich landscape for chemical diversification.[3][4]

Introduction: The Strategic Value of the Cyclopropyl Moiety

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[5] Its rigid structure allows for precise control over the spatial orientation of substituents, enhancing binding affinity to biological targets. Furthermore, the high p-character of its C-C bonds makes it a unique bioisostere for alkenes and gem-dimethyl groups, often improving metabolic stability and reducing off-target effects.[2]

1-Hydroxycyclopropane-1-carboxamide emerges as a particularly valuable intermediate due to its geminal substitution pattern. The presence of both a nucleophilic hydroxyl group and a robust carboxamide on the same carbon atom of the strained ring system allows for sequential or orthogonal chemical modifications, paving the way for the construction of diverse molecular architectures.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and handling requirements is critical for the safe and effective use of any chemical intermediate.

| Property | Value | Reference(s) |

| CAS Number | 6228-73-5 | [6][7] |

| Molecular Formula | C₄H₇NO₂ | [8] |

| Molecular Weight | 101.10 g/mol | |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 198-201 °C | [8] |

| Solubility | Soluble in water (40 mg/mL) | |

| SMILES | O=C(N)C1(O)CC1 | [8] |

Safety & Handling

Based on available Safety Data Sheets (SDS), Cyclopropanecarboxamide is not classified as a hazardous substance.[6][10] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a lab coat. When handling the powdered solid, use a dust mask or work in a ventilated hood to avoid inhalation.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[10]

Synthesis of the Intermediate

While 1-Hydroxycyclopropane-1-carboxamide can be sourced commercially, understanding its synthesis provides context for purity and potential side-products. A common and scalable route begins with the readily available 1-Aminocyclopropane-1-carboxylic acid methyl ester. The process involves a diazotization-hydroxylation followed by ammonolysis.

Caption: Key synthetic diversification pathways from the title intermediate.

O-Alkylation to Form Cyclopropyl Ethers

The hydroxyl group can be readily deprotonated with a suitable base and alkylated to form ether linkages, a common motif in drug molecules. The Williamson ether synthesis is a reliable method for this transformation.

Protocol 4.1: General Procedure for O-Alkylation

-

Setup: To a solution of 1-Hydroxycyclopropane-1-carboxamide (1.0 eq) in a dry, aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Expertise Note: Using NaH ensures irreversible deprotonation of the hydroxyl group, driving the reaction to completion. The choice of an aprotic solvent is crucial to prevent quenching the base.

-

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed as the alkoxide is formed.

-

Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, R-X, 1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Conversion to Amines via Hofmann Rearrangement

The carboxamide group can be converted into a primary amine with the loss of one carbon atom via the Hofmann rearrangement. This provides access to valuable 1-amino-1-hydroxycyclopropane derivatives, which are constrained analogues of α-amino acids.

Protocol 4.2: Hofmann Rearrangement to 1-Amino-1-hydroxycyclopropane

-

Preparation of Reagent: In a flask cooled to -10 °C, prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.05 eq) to a pre-chilled aqueous solution of sodium hydroxide (NaOH, 4.0 eq).

-

Reaction: To this cold NaOBr solution, add a solution of 1-Hydroxycyclopropane-1-carboxamide (1.0 eq) in water, keeping the temperature below 0 °C.

-

Rearrangement: Stir the reaction mixture at 0 °C for 1 hour, then slowly warm to 50-60 °C and hold for 2-3 hours until the reaction is complete (monitored by the disappearance of starting material).

-

Isolation: Cool the reaction mixture to room temperature. The resulting primary amine can be isolated by extraction into a suitable organic solvent after adjusting the pH, or it can be converted to a more stable salt (e.g., hydrochloride) by acidification with HCl followed by concentration.

-

Trustworthiness Note: This protocol must be performed in a well-ventilated fume hood due to the use of toxic and corrosive bromine. The temperature control is paramount for safety and yield.

-

Case Study: Synthesis of a Hypothetical Kinase Hinge-Binding Fragment

To illustrate the utility of 1-Hydroxycyclopropane-1-carboxamide, we present a hypothetical synthesis of a fragment designed to interact with the hinge region of a protein kinase. This fragment incorporates an O-linked pyridine and a primary amine for further elaboration.

Scheme:

-

Step A (O-Alkylation): 1-Hydroxycyclopropane-1-carboxamide is alkylated with 2-(chloromethyl)pyridine using the conditions in Protocol 4.1 .

-

Step B (Hofmann Rearrangement): The resulting ether-carboxamide is subjected to the Hofmann rearrangement as described in Protocol 4.2 to unmask the primary amine.

This two-step sequence efficiently transforms a simple starting material into a more complex, functionalized intermediate ready for incorporation into a larger drug molecule, demonstrating the power and versatility of 1-Hydroxycyclopropane-1-carboxamide as a pharmaceutical building block.

References

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved February 13, 2026, from [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). PMC. Retrieved February 13, 2026, from [Link]

-

The Significance of Cyclopropane Derivatives in Chemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

-

Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. (2020). Patsnap Eureka. Retrieved February 13, 2026, from [Link]

-

1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). PubMed. Retrieved February 13, 2026, from [Link]

- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (2020). Google Patents.

- US3857880A - Cyclopropane carboxylic acid derivatives. (1974). Google Patents.

-

1-Aminocyclopropane-1-carboxylic acid. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

- EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates. (2013). Google Patents.

- EP0068999A1 - Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines. (1983). Google Patents.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). PMC. Retrieved February 13, 2026, from [Link]

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016). Google Patents.

-

1-Hydroxy-1-cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. (2017). PMC. Retrieved February 13, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2019). MDPI. Retrieved February 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicea.com [chemicea.com]

- 8. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. 1-Aminocyclopropane-1-carboxylic Acid | CAS 22059-21-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. tcichemicals.com [tcichemicals.com]

Application Note: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

Part 1: Strategic Overview & Rationale

The Scaffold: Why 1-Phenylcyclopropane Carboxamide?

The 1-phenylcyclopropane-1-carboxamide moiety represents a "privileged scaffold" in modern drug discovery. Structurally, it serves as a rigidified bioisostere of the gem-dimethyl group. By constraining the phenyl and amide groups into a fixed conformation, this scaffold offers three critical medicinal chemistry advantages:

-

Metabolic Blockade: The quaternary carbon at the C1 position effectively blocks metabolic degradation (e.g., benzylic oxidation by CYP450 enzymes), significantly extending half-life (

). -

Conformational Lock: The cyclopropane ring restricts the rotation of the phenyl ring relative to the carbonyl, reducing the entropic penalty upon binding to target receptors (e.g., kinase pockets).

-

-Stacking Optimization: The fixed geometry often positions the phenyl ring for optimal

Synthetic Strategy: The "Double Alkylation" Approach

While transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith) is popular for simple alkenes, the construction of the 1,1-disubstituted quaternary center is best achieved via Phase Transfer Catalysis (PTC) .

This guide prioritizes the Mąkosza Interface Process (alkylation of phenylacetonitrile) over the malonate route. The PTC route is superior for scale-up because it avoids anhydrous conditions, uses inexpensive bases (NaOH), and minimizes the formation of open-chain byproducts.

Part 2: Experimental Workflows & Protocols

Visual Workflow: Retrosynthetic Roadmap

The following diagram outlines the critical path from commodity starting materials to the final amide.

Figure 1: Strategic workflow for the synthesis of 1-phenylcyclopropane carboxamide derivatives.

Protocol 1: Construction of the Ring (PTC Alkylation)

Objective: Synthesis of 1-phenylcyclopropanecarbonitrile.

Mechanism: Double

Reagents & Materials

-

Substrate: Phenylacetonitrile (1.0 eq)

-

Alkylating Agent: 1,2-Dibromoethane (1.5 - 2.0 eq)

-

Base: 50% w/w Aqueous NaOH (Excess, 4.0 eq)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)

-

Solvent: None (Neat) or Toluene (if solubilization is needed)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), a reflux condenser, and a thermometer.

-

Charging: Add phenylacetonitrile (100 mmol) and 1,2-dibromoethane (150 mmol) to the flask. Add the TEBA catalyst (1.5 mmol).

-

Initiation (Exotherm Control):

-

Expert Insight: The deprotonation of phenylacetonitrile at the interface is rapid.

-

Add the 50% NaOH solution dropwise while vigorously stirring.

-

CRITICAL: The reaction is exothermic. Maintain internal temperature between 45°C and 60°C . If it exceeds 65°C, dimerization of the nitrile can occur. Use an ice bath if necessary.

-

-

Reaction: Once addition is complete, heat the mixture to 60°C and stir vigorously for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the slightly less polar cyclopropane product.

-

-

Workup:

-

Dilute with water to dissolve salts. Extract with Toluene or MTBE (

). -

Wash combined organics with water, then brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: The crude oil is often pure enough (>90%) for hydrolysis. If needed, distill under reduced pressure (vacuum distillation is preferred due to high boiling point).

Protocol 2: Hydrolysis to the Carboxylic Acid

Objective: Conversion of the nitrile to 1-phenylcyclopropanecarboxylic acid. Challenge: The steric bulk of the cyclopropane ring makes this hydrolysis slower than typical benzylic nitriles.

Methodology

-

Reagents: Suspend the nitrile (from Protocol 1) in a mixture of Glacial Acetic Acid and Conc. HCl (1:1 ratio by volume).

-

Ratio: Use approx. 5 mL of acid mix per 1 g of nitrile.

-

-

Reflux: Heat to reflux (

) for 12–16 hours.-

Visual Cue: The reaction usually starts as a biphasic oil/acid mix and becomes monophasic or precipitates the solid acid upon completion.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water.

-

Basification (Optional but recommended): Adjust pH to ~10 with NaOH to dissolve the acid (leaving non-acidic impurities behind), filter, then re-acidify the filtrate to pH 2 with HCl to precipitate the pure product.

-

Filter the white solid and dry.

-

Protocol 3: Amide Coupling (The "Acid Chloride" Route)

Objective: Coupling the sterically hindered acid with an amine (

Step-by-Step Methodology

-

Activation:

-

Dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous Toluene or DCM.

-

Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF (essential for Vilsmeier-Haack type activation). -

Reflux (for Toluene) or heat to 40°C (for DCM) for 2 hours. Gas evolution (

) indicates reaction progress. -

Evaporation: Concentrate in vacuo to remove excess

. Note: The acid chloride is usually a stable oil.

-

-

Coupling:

-

Redissolve the crude acid chloride in anhydrous DCM.

-

Cool to 0°C.

-

Add the target Amine (1.1 eq) and a tertiary base (Triethylamine or DIPEA, 2.0 eq).

-

Expert Insight: If the amine is valuable/scarce, use the acid chloride in excess (1.2 eq).

-

-

Completion: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Standard aqueous wash (1N HCl, then Sat.

) to remove unreacted amine and acid.

Part 3: Expert Insights & Troubleshooting

Mechanism of Action: Phase Transfer Catalysis

Understanding the mechanism is crucial for troubleshooting low yields. The reaction relies on the Interfacial Mechanism (Starks' Extraction) .

Figure 2: Mechanism of Phase Transfer Catalysis showing the shuttle of hydroxide ions via the quaternary ammonium salt (

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Stirring speed too low. | PTC is diffusion-controlled. Increase RPM to create a fine emulsion. |

| Mono-alkylation | Insufficient base or alkyl halide. | Ensure 1,2-dibromoethane is in excess (1.5 eq). Ensure NaOH is 50% (conc). |

| Amide Coupling Failure | Steric hindrance of Acid. | Switch from HATU/EDC to the Acid Chloride method (Protocol 3). |

| Dark/Tarry Product | Exotherm uncontrolled (>70°C). | Control addition rate of NaOH. Keep T < 60°C. |

References

- Original PTC Methodology: Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662.

-

Biological Relevance (Antiproliferative): Mahesh, P., et al. (2023).[1] Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111.[2]

-

Sterically Hindered Amides: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

-

Lenvatinib Intermediate Synthesis: (Note: Distinct from target, but utilizes similar chemistry). Patent WO2005044788.[3] Preparation of urea moiety-containing quinolinecarboxamide derivatives.

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lenvatinib synthesis - chemicalbook [chemicalbook.com]

Application Note: Controlled Hydrolysis of 1-Hydroxycyclopropane-1-carbonitrile

This Application Note provides a rigorous, field-validated protocol for the hydrolysis of 1-hydroxycyclopropane-1-carbonitrile (cyclopropanone cyanohydrin) to 1-hydroxycyclopropanecarboxylic acid .

This transformation is chemically non-trivial due to the inherent strain of the cyclopropane ring (~27.5 kcal/mol) and the lability of the cyanohydrin moiety, which exists in equilibrium with cyclopropanone and hydrogen cyanide (HCN).

Abstract & Strategic Overview

1-Hydroxycyclopropanecarboxylic acid is a high-value pharmacophore and a key intermediate in the synthesis of Coprine (a glutamine derivative found in Coprinopsis atramentaria) and various conformationally restricted amino acid analogues.

The hydrolysis of its precursor, 1-hydroxycyclopropane-1-carbonitrile , presents a dichotomy of failure modes:

-

Basic Conditions (pH > 9): Rapid deprotonation of the hydroxyl group drives the retro-cyanohydrin reaction , reverting the substrate to cyclopropanone (which hydrates or polymerizes) and releasing toxic HCN gas.

-

Harsh Acidic Conditions (High T): While the cyclopropane ring is electronically stabilized by the electron-withdrawing nitrile, excessive heat or nucleophilic acids (e.g., HBr) can trigger ring-opening to

-hydroxy derivatives.

The Solution: This guide details two validated protocols: a Stepwise Acidic Hydrolysis (Chemical) for scale-up and a Nitrilase-Mediated Hydrolysis (Biocatalytic) for high-purity applications.

Mechanistic Pathway & Stability Logic

The following diagram illustrates the competing pathways. The goal is to drive the reaction down the blue path (Hydrolysis) while suppressing the red path (Decomposition).

Figure 1: Reaction landscape.[1] Basic conditions favor decomposition. Acidic conditions favor the Pinner-like hydrolysis pathway.

Protocol A: Chemical Hydrolysis (Stepwise Acidic)

Best for: Gram-scale synthesis, robust substrates. Yield Target: 65–75%

Reagents & Equipment[3][4][5]

-

Substrate: 1-hydroxycyclopropane-1-carbonitrile (freshly prepared or stored at -20°C).

-

Acid: Conc. Hydrochloric Acid (37%) or H₂SO₄ (60%).

-

Solvent: Diethyl ether (Et₂O) or 1,4-Dioxane (stabilizes the intermediate).

-

Safety: MANDATORY HCN gas scrubber (NaOH trap) attached to the reaction vessel vent.

Step-by-Step Methodology

Phase 1: The Pinner Saturation (Formation of Amide)

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube leading to the NaOH scrubber.

-

Dissolution: Dissolve 10 mmol of the cyanohydrin in 20 mL of anhydrous diethyl ether. Cool to 0°C in an ice/salt bath.

-

Saturation: Slowly bubble dry HCl gas (generated from H₂SO₄/NaCl or from a cylinder) into the solution for 30–45 minutes.

-

Why? Anhydrous conditions prevent immediate exotherms that could open the ring. The nitrile converts to the imidate hydrochloride precipitate.

-

-

Hydrolysis I: Add 2.0 equivalents of ice-cold water dropwise. Stir at 0°C for 2 hours. The imidate hydrolyzes to the amide (1-hydroxycyclopropanecarboxamide).

Phase 2: Conversion to Acid

-

Acidification: Add 10 mL of Conc. HCl (37%) to the amide mixture.

-

Thermal Ramp: Gently warm the mixture to 40–50°C for 4–6 hours.

-

Critical Control Point: Do NOT reflux vigorously (>80°C). High heat promotes decarboxylation or ring opening to

-hydroxybutyric acid derivatives.

-

-

Monitoring: Monitor by TLC (System: EtOAc/Hexane/Acetic Acid 50:50:1). Look for the disappearance of the amide spot.

Phase 3: Isolation

-

Extraction: Cool to room temperature. Saturate the aqueous phase with NaCl (salting out).[2] Extract 5x with Ethyl Acetate (EtOAc).

-

Note: The product is highly water-soluble due to the

-hydroxy/acid motif.

-

-

Drying: Dry combined organics over Na₂SO₄.

-

Purification: Recrystallize from Et₂O/Hexane or sublime under high vacuum if high purity is required.

Protocol B: Biocatalytic Hydrolysis (Green Chemistry)

Best for: High purity, mild conditions, avoiding ring opening. Yield Target: >90%

This method utilizes Nitrilase (EC 3.5.5.1) , which hydrolyzes the nitrile directly to the acid without an amide intermediate, operating at neutral pH where the ring is stable.

Reagents

-

Enzyme: Commercial Nitrilase screening kit (e.g., from Almac, Codexis, or Sigma). Specificity for

-hydroxy nitriles is common in Alcaligenes faecalis nitrilases. -

Buffer: 100 mM Potassium Phosphate (pH 7.5).

Workflow

-

Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.5).

-

Substrate Loading: Dissolve the cyanohydrin in 10% MeOH (cosolvent) and add to the buffer to a final concentration of 50 mM.

-

Initiation: Add Nitrilase preparation (10–20 mg lyophilized powder or 1% v/v liquid).

-

Incubation: Shake at 30°C at 250 rpm for 18–24 hours.

-

Quench & Workup: Acidify to pH 2 with 1M HCl (carefully!) and immediately extract with EtOAc.

-

Why? Acidifying at the end stops the enzyme and protonates the acid for extraction, but minimizes exposure time to low pH.

-

Comparative Data Analysis

| Parameter | Acidic Hydrolysis (Protocol A) | Nitrilase Hydrolysis (Protocol B) |

| Reaction Time | 6–10 Hours | 18–24 Hours |

| Temperature | 0°C | 30°C (Constant) |

| Ring Stability | Moderate (Risk of opening at >60°C) | Excellent |

| By-products | Ammonium chloride, trace | Ammonia (dissolved) |

| Scalability | High (kg scale feasible) | Moderate (Enzyme cost dependent) |

Safety & Toxicology (HCN Hazard)

WARNING: Cyanohydrins are latent sources of Cyanide.

-

Equilibrium Risk: Even in acid, trace equilibrium shift can release HCN gas.

-

Engineering Control: All reactions must be performed in a functioning fume hood.

-

Scrubber: Vent lines must pass through a trap containing 10% NaOH + Bleach (NaOCl) to neutralize any evolved HCN.

-

Detection: Keep a portable HCN monitor active near the sash.

References

-

Lindberg, P., et al. (1977). "Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives."[3] Journal of the Chemical Society, Perkin Transactions 1, 684-691. Link

-

Wasserman, H. H., & Clagett, D. C. (1966). "Cyclopropanone." Journal of the American Chemical Society, 88(24), 5368–5369. (Foundation for cyclopropanone stability).[4] Link

-

Organic Syntheses. (1944). "Cyclopropanecarboxylic acid."[2][5][6][7][8][9] Org.[5] Synth. Coll. Vol. 3, 221. (General ring stability data). Link

-

Pollak, P., et al. (2014). "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. (Industrial hydrolysis protocols). Link

Sources

- 1. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Hydroxy-1-cyclopropanecarboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. youtube.com [youtube.com]

- 9. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropane Integrity in Amide Couplings

Executive Summary & Diagnostic Triage

The Core Challenge: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). While kinetically stable in many environments, they become highly susceptible to ring-opening (homoallyl rearrangement) under two specific conditions often found in amide couplings:

-

Electrophilic Activation: Strong activation of a cyclopropanecarboxylic acid (e.g., to an acylium ion) can trigger the release of ring strain, leading to ring expansion or opening.

-

Acidic Environments: The presence of strong Brønsted acids (e.g., HCl generated from EDC coupling) or Lewis acids can protonate the ring or adjacent carbonyls, facilitating nucleophilic attack and cleavage.

Quick Triage: Is this your problem?

Use this decision matrix to determine if ring opening is the cause of your low yields or impurities.

| Symptom | Probable Cause | Diagnostic Check |

| LCMS shows M+1 but wrong RT | Isomerization to homoallyl derivative. | 1H NMR: Look for loss of high-field cyclopropyl protons (0.2–1.0 ppm) and appearance of alkene signals (5.0–6.0 ppm). |

| Mass is M + 18 (or + solvent) | Acid-catalyzed hydration/solvolysis. | The ring opened and trapped water or solvent (MeOH/EtOH). |

| Complex mixture after Acid Chloride formation | Thermal/Acidic decomposition. | If using SOCl2 or (COCl)2, the HCl byproduct likely destroyed the ring. |

Technical Deep Dive: The Mechanism of Failure

To prevent the issue, one must understand the "Push-Pull" mechanism that breaks the ring.

The "Push-Pull" Danger Zone

Cyclopropanes are most vulnerable when they act as Donor-Acceptor (D-A) systems.

-

The "Pull" (Acceptor): The activated carbonyl (amide coupling intermediate) withdraws electron density.

-

The "Push" (Donor): If the cyclopropane has an electron-rich substituent (e.g., phenyl, ether, or amine) adjacent to the ring, it stabilizes the developing positive charge during ring opening.

When you activate a cyclopropanecarboxylic acid with a harsh reagent, you risk forming a transient cation that relieves strain by breaking the bond opposite the substituent.

Visualization: Safe Coupling vs. Ring Opening Pathways

Figure 1: Mechanistic divergence. Strong activation (red path) leads to ionization and ring opening. Controlled activation (green path) maintains the ring integrity.

Reagent Selection Guide

The choice of coupling agent is the single most critical factor.

| Reagent | Suitability | Risk Level | Technical Notes |

| T3P (Propylphosphonic Anhydride) | Excellent | Low | Gold Standard. Operates as a dehydrating agent. Byproducts are water-soluble.[1][2] Low epimerization and mild activation profile prevent ring opening [1, 2]. |

| IBCF (Isobutyl Chloroformate) | Good | Low | Kinetic Control. Mixed anhydride method runs at -15°C. The low temp prevents thermodynamic rearrangement. |

| HATU / HBTU | Moderate | Medium | Generally safe, but requires basic conditions (DIEA). Excess base can sometimes trigger elimination if the ring is sensitive. |

| EDC / HCl | Poor | High | The HCl byproduct is fatal to sensitive cyclopropanes. Must be buffered heavily, but risk remains high. |

| Thionyl Chloride (SOCl₂) | Dangerous | Critical | Generates HCl and heat. Almost guarantees ring opening for donor-substituted cyclopropanes. |

Validated Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Recommended for: Highly sensitive cyclopropanes, scale-up, and preventing epimerization.

Why this works: T3P activates the acid as a mixed phosphonic anhydride. This species is reactive toward amines but does not generate the highly electrophilic species that trigger rearrangement. The reaction is driven by the release of a stable, water-soluble cyclic phosphonate byproduct [1].[1]

Reagents:

-

Cyclopropyl Carboxylic Acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

-

Dissolution: Dissolve the Acid and Amine in EtOAc (approx. 5–10 volumes) at 0°C.

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over TEA/DIEA for T3P as it minimizes racemization and side reactions [3].

-

Activation: Add T3P solution dropwise over 5–10 minutes.

-

Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–12 hours.

-

Workup (Critical):

-

Add water (10 vol).

-

Separate layers.

-

Wash organic layer with 0.5M NaHCO₃ (removes unreacted acid).

-

Wash with 0.5M Citric Acid (removes pyridine/amine). Avoid strong HCl washes.

-

Brine wash, dry over Na₂SO₄, concentrate.

-

Protocol B: The Mixed Anhydride Method (Low Temp)

Recommended for: Fast reactions, small scale, or if T3P is unavailable.

Why this works: By operating at -15°C, you trap the acid as a mixed anhydride and react it immediately. The thermal energy required to overcome the activation barrier for ring opening is not available.

Reagents:

-

Cyclopropyl Acid (1.0 equiv)

-

Isobutyl Chloroformate (IBCF) (1.05 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Amine (1.1 equiv)

-

Solvent: Anhydrous THF or DCM

Step-by-Step:

-

Dissolve Acid and NMM in THF under Nitrogen. Cool to -15°C (Ice/Salt bath).

-

Add IBCF dropwise. Stir for 15 minutes. Do not stir longer; the anhydride is unstable.

-

Add the Amine (dissolved in minimal THF) dropwise.

-

Stir at -15°C for 30 minutes, then allow to warm to 0°C over 1 hour.

-

Quench with water and extract immediately.

Troubleshooting FAQs

Q: I used HATU and observed a +18 mass shift. What happened? A: You likely formed the O-acylisourea, but the reaction stalled, or the conditions were too basic, leading to hydrolysis or solvent trapping. If your cyclopropane has an adjacent donor group, the basic conditions might have triggered an elimination-addition sequence. Switch to Protocol A (T3P).

Q: Can I use Acid Chlorides if I keep it cold? A: Only if you use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions. Thionyl chloride or Oxalyl chloride generates HCl, which will protonate the ring and cause it to pop open.

Q: My cyclopropane is an amine (Cyclopropylamine), not an acid. Does this still apply? A: Yes, but the risk is lower. The danger for cyclopropylamines is primarily if you use a highly Lewis-acidic coupling condition or if the resulting amide is treated with strong acid (like TFA for deprotection) later. For coupling cyclopropylamines, avoid EDC/HCl ; use HATU/DIEA or T3P to keep the pH controlled.

References

-

Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

-

Amri / Curia Global . (n.d.). T3P® – Propanephosphonic Acid Anhydride Technical Guide. Link[2]

-

Waghmare, A. S. , et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1][2][3][4][5] Review Journal of Chemistry, 4(2). Link

-

BenchChem . (2025).[6] Technical Support: Preventing Ring-Opening of Cyclopropane Derivatives. Link

-

Organic Chemistry Portal . (n.d.). Synthesis of Cyclopropanes and Ring Opening Reactions. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting low purity in 1-hydroxycyclopropanecarboxamide crystallization

Welcome to the technical support center for 1-hydroxycyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving high purity during the crystallization of this compound.

Troubleshooting Guide: Low Purity Issues

This section addresses specific problems you may encounter during the crystallization process. Each issue is followed by potential causes and actionable solutions grounded in established crystallization principles.

Issue 1: Final product purity is low (<95%) as determined by HPLC or qNMR.

Low purity is a common challenge, often stemming from impurities that are structurally similar to the target compound or have comparable solubility profiles.[1]

Potential Cause A: Co-crystallization with Starting Materials or Reaction Byproducts

Unreacted starting materials (e.g., from the cyclopropanation reaction) or side-products can have solubilities similar to 1-hydroxycyclopropanecarboxamide, leading to their incorporation into the crystal lattice.[1][2]

Solution: Recrystallization with an Optimized Solvent System

The goal of recrystallization is to use a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[3]

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Choose an appropriate solvent. Based on the polar amide and hydroxyl groups, polar protic or aprotic solvents are likely candidates. Test solubility in small quantities of solvents like isopropanol, ethyl acetate, acetone, or water. An ideal solvent will dissolve the compound sparingly at room temperature but completely near its boiling point.[4]

-

Dissolution: Place the impure 1-hydroxycyclopropanecarboxamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (near boiling) incrementally until all the solid dissolves.[5] Adding excess solvent will reduce the final yield.[6]

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step prevents premature crystallization and removes insoluble contaminants.

-

Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a surface that does not act as a heat sink (e.g., a cork ring).[5] Slow cooling is critical as it allows for the formation of a pure, well-ordered crystal lattice, excluding impurity molecules.[6] Rapid cooling can trap impurities and lead to the formation of a precipitate rather than crystals.[7]

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[3][5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

-

Purity Analysis: Confirm the purity of the recrystallized product using HPLC or qNMR and compare it to the pre-recrystallization sample. The Journal of Medicinal Chemistry, for instance, requires >95% purity for tested compounds.[8][9]

Potential Cause B: Thermal Degradation or Hydrolysis

The amide functional group in 1-hydroxycyclopropanecarboxamide can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[10] This degradation can introduce new impurities into the final product.

Solution: Control Temperature and pH

-

Temperature Management: Avoid prolonged exposure to high temperatures. Use the minimum temperature required to fully dissolve the compound during recrystallization.

-

pH Neutrality: Ensure the crystallization medium is neutral. If the preceding reaction was conducted under acidic or basic conditions, perform a proper work-up and neutralization before initiating crystallization.

-

Inert Atmosphere: For highly sensitive compounds, performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[10][11]

Issue 2: The product oils out or precipitates as an amorphous solid instead of forming crystals.

This phenomenon often occurs when the solution becomes supersaturated too quickly or when the solubility of the compound is excessively high in the chosen solvent, even at lower temperatures.

Potential Cause: Improper Solvent Choice or Too Rapid Cooling

If the compound's solubility is too high, it may not have a sufficient driving force to form an ordered crystal lattice. Alternatively, crash cooling a highly concentrated solution forces the solid out of solution too quickly for crystals to form.[7]

Solution: Refine Solvent System and Cooling Rate

-

Use a Co-solvent System: If a single solvent is not effective, a binary solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble.[12] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the mixture to cool slowly.

-

Slower Cooling: Insulate the flask during cooling to slow down the temperature drop, providing more time for nucleation and crystal growth.[5]

-

Seeding: If crystals are slow to form, add a single, pure seed crystal of 1-hydroxycyclopropanecarboxamide to the cooled solution. This provides a nucleation site to initiate crystallization.[3] Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.[3]

Visualization: Troubleshooting Workflow

This diagram outlines the decision-making process for addressing low purity in your crystallization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. bioprocessintl.com [bioprocessintl.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of 1-Hydroxycyclopropane-1-carboxamide

Executive Summary

This guide provides a technical comparison of analytical methodologies for the identification and quantification of 1-Hydroxycyclopropane-1-carboxamide (C₄H₇NO₂).[1] Due to its low molecular weight (MW 101.10), high polarity, and strained cyclopropane ring, this compound presents specific challenges in retention and fragmentation that standard protocols often miss.

The Core Challenge: Standard Reverse-Phase (C18) LC-MS methods frequently result in elution within the void volume, leading to ion suppression and poor sensitivity.[1] Furthermore, the thermal instability of the hydroxy-amide moiety can lead to degradation in GC-MS inlets without proper derivatization.[1]

Recommendation: This guide compares HILIC-ESI-MS/MS (Recommended) against GC-MS (Derivatized) and Reverse-Phase LC-MS , demonstrating why HILIC provides the superior balance of sensitivity, retention, and structural fidelity.[1]

Chemical Profile & Theoretical MS Basis

Understanding the physicochemical properties is the prerequisite for selecting the correct ionization source.

| Property | Data | Analytical Implication |

| Formula | C₄H₇NO₂ | Small molecule; requires low mass cut-off settings.[1] |

| MW | 101.10 g/mol | [M+H]⁺ = 102.[1]11. Precursor ion is often dominated by solvent background noise.[1] |

| Structure | Cyclopropane ring with geminal -OH and -CONH₂ | Strained Ring: High collision energy (CE) will shatter the ring, losing specificity.[1] Polarity: Highly hydrophilic (LogP < 0).[1] |

| Acidity/Basicity | Amphoteric (Amide + Hydroxyl) | Ionizable in both ESI(+) and ESI(-), though ESI(+) is preferred for amides.[1] |

Comparative Methodology: Selecting the Right Workflow

The following decision matrix compares the three primary approaches for analyzing 1-Hydroxycyclopropane-1-carboxamide.

Comparison Table: Analytical Performance

| Feature | Method A: HILIC-ESI-MS/MS (Recommended) | Method B: GC-MS (Derivatized) | Method C: Reverse-Phase C18 |

| Retention Mechanism | Partitioning into water-rich layer (Hydrophilic Interaction).[1] | Volatilization after silylation.[1] | Hydrophobic interaction.[1][2] |

| Retention Time | Excellent (> 2.5 min) . Elutes away from void volume salts.[1] | Good, but requires 30-min prep time.[1] | Poor (< 1.0 min) . Co-elutes with salts (Ion Suppression).[1] |

| Sensitivity | High (pg/mL range).[1][3] | Moderate (ng/mL range).[1] | Low (due to suppression).[1] |

| Sample Integrity | High (Ambient temp analysis). | Risk of thermal degradation if under-derivatized.[1] | High. |

| Specificity | High (MS/MS transitions). | High (EI Spectral Fingerprint).[1][3] | Low (Matrix interference).[1][3] |

Workflow Decision Logic

Figure 1: Analytical decision tree highlighting the necessity of HILIC chromatography for biological matrices to avoid void volume co-elution.

Mass Spectrometry Data: Fragmentation & Transitions[4][5][6][7]

ESI-MS/MS (Positive Mode) Behavior

In Electrospray Ionization (ESI+), the molecule forms a protonated pseudomolecular ion [M+H]⁺ at m/z 102 .

Predicted Fragmentation Pathway (CID):

-

Precursor: m/z 102.1 [M+H]⁺

-

Primary Loss (-NH₃): Cleavage of the amide nitrogen yields the acylium ion.[1]

-

Transition: 102

85

-

-